molecular formula C14H13F3N2O3S B7680118 6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide

6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide

Katalognummer: B7680118
Molekulargewicht: 346.33 g/mol
InChI-Schlüssel: UKYNNWAHQFJAGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide (also known as TAK-659) is a chemical compound belonging to the class of pyridine sulfonamides. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.

Wirkmechanismus

TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK and ITK, which are key regulators of B-cell and T-cell signaling pathways, respectively. By inhibiting these kinases, TAK-659 can prevent the activation and proliferation of cancer cells and immune cells, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
Studies have shown that TAK-659 has potent anti-tumor activity against various cancer cell lines, including lymphoma, leukemia, and solid tumors. It has also been found to have immunosuppressive effects, which can be beneficial in the treatment of autoimmune disorders. Additionally, TAK-659 has been shown to have good pharmacokinetic properties and can be administered orally, making it a promising drug candidate for further development.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 is its high potency and selectivity against BTK and ITK, which makes it a promising drug candidate for the treatment of various diseases. However, one limitation of TAK-659 is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Zukünftige Richtungen

There are several potential future directions for the development of TAK-659. One possible direction is the combination of TAK-659 with other drugs to enhance its therapeutic efficacy. Another direction is the evaluation of TAK-659 in clinical trials for the treatment of various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of TAK-659 and to identify potential biomarkers for patient selection and monitoring.

Synthesemethoden

The synthesis of TAK-659 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of the pyridine ring, introduction of the sulfonamide group, and the trifluoromethyl group. The final product is obtained in high yield and purity through careful purification and characterization.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases play a crucial role in the regulation of immune responses and are often dysregulated in various diseases, including cancer and autoimmune disorders.

Eigenschaften

IUPAC Name

6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S/c1-19(8-9-5-11(15)14(17)12(16)6-9)23(20,21)10-3-4-13(22-2)18-7-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYNNWAHQFJAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C(=C1)F)F)F)S(=O)(=O)C2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.